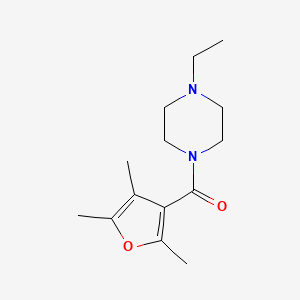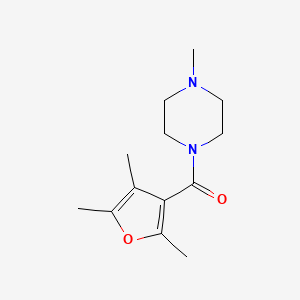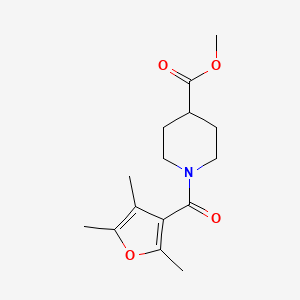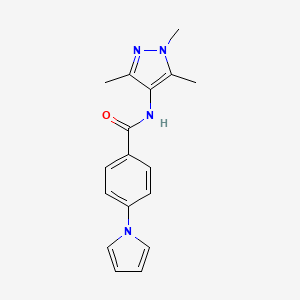![molecular formula C15H20FN3O B7504110 N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)
N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide, commonly known as CPP-115, is a synthetic compound that has been studied for its potential use as a treatment for various neurological disorders. It belongs to the class of compounds known as piperazines, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that plays a role in regulating neuronal activity. Additionally, CPP-115 has been found to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. It is a highly potent inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological disorders. Additionally, CPP-115 has been found to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising candidate for further research.
However, there are also limitations to the use of CPP-115 in lab experiments. Its complex synthesis process and high cost may limit its availability for use in research. Additionally, the exact mechanism of action of CPP-115 is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CPP-115. One area of research is the potential use of CPP-115 as a treatment for epilepsy, addiction, and anxiety in humans. Clinical trials are needed to determine the safety and efficacy of CPP-115 in humans.
Another area of research is the development of new compounds that are more potent and selective inhibitors of GABA aminotransferase. These compounds could have improved therapeutic potential and fewer side effects compared to CPP-115.
Finally, further research is needed to fully understand the mechanism of action of CPP-115 and its effects on neuronal activity. This could lead to the development of new treatments for a variety of neurological disorders.
Méthodes De Synthèse
CPP-115 can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis of CPP-115 involves the use of several reagents and solvents, making it a complex process. However, the yield of CPP-115 is high, making it a viable option for large-scale production.
Applications De Recherche Scientifique
CPP-115 has been studied for its potential use as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been found to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-14-4-2-1-3-12(14)11-18-7-9-19(10-8-18)15(20)17-13-5-6-13/h1-4,13H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCTPUKWPETEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)

![N-[3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504037.png)
![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)

![2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B7504049.png)

![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)



![3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7504085.png)
